methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate
Description
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a synthetic heterocyclic compound featuring a pyrazoline core substituted with a 4-bromophenyl group at position 3 and a 4-methylphenyl group at position 3. The pyrazoline ring is further functionalized with a sulfanyl-acetate ester moiety via a ketomethyl linker. The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromine atom, electron-donating methyl group, and the polarizable sulfur atom in the sulfanyl linkage.
Properties
IUPAC Name |
methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-14-3-5-16(6-4-14)19-11-18(15-7-9-17(22)10-8-15)23-24(19)20(25)12-28-13-21(26)27-2/h3-10,19H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFKEYCCGYAXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC(=O)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylacetophenone in the presence of hydrazine hydrate to form the pyrazoline ring . This intermediate is then reacted with ethyl bromoacetate and thiourea to introduce the sulfanyl and ester groups, respectively . The reaction conditions often require refluxing in ethanol or another suitable solvent and may involve catalysts such as p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. Studies suggest that methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate may possess similar antimicrobial capabilities due to the presence of the sulfanyl and pyrazole functionalities .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through in silico studies. Molecular docking simulations have suggested that it may inhibit enzymes such as lipoxygenase, which are involved in inflammatory processes . This positions the compound as a candidate for further development in treating inflammatory diseases.
Anticancer Activity
Similar pyrazole derivatives have been investigated for their anticancer properties. The ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been observed in some related compounds. Thus, this compound may warrant further investigation in cancer research .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, suggesting a structure–activity relationship that could be explored further with this compound .
Case Study 2: Anti-inflammatory Mechanism
In silico docking studies conducted on related compounds revealed potential binding affinities to the active sites of lipoxygenase enzymes. These findings suggest that modifications to the pyrazole ring could enhance anti-inflammatory activity, making this compound a valuable lead compound for drug development .
Mechanism of Action
The mechanism of action of methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate involves its interaction with various molecular targets. The compound is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its antioxidant properties may help reduce oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with pyrazoline derivatives reported in the literature. Key analogues include:
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole ()
- Core Structure : Pyrazoline ring with 4-bromophenyl (position 3) and 4-fluorophenyl (position 5) substituents.
- Key Differences: The fluorophenyl group (vs. A thiazole ring replaces the sulfanyl-acetate ester, increasing aromaticity and rigidity.
- Implications :
Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)methyl]amino}acetate ()
- Core Structure: Pyrazolone ring (oxidized pyrazoline) with a furyl substituent and an amino-acetate ester.
- Key Differences: The pyrazolone core (vs. dihydro-pyrazoline) introduces a conjugated carbonyl, enhancing planarity. A furyl group (electron-rich heterocycle) and amino linkage (vs. sulfanyl) alter electronic and hydrogen-bonding properties.
- Implications: The furyl group may increase solubility in polar solvents compared to the bromophenyl group in the target compound. The amino linkage could facilitate stronger hydrogen-bonding interactions in protein binding .
Comparative Data Table
Crystallographic and Computational Insights
- These studies highlight the pyrazoline ring’s chair conformation and substituent-dependent packing interactions.
- For example, the bromine atom in the target compound may create a distinct electron-deficient region vs. fluorine in ’s compound .
Research Findings and Implications
- Substituent-Driven Reactivity : The bromophenyl group in the target compound may favor electrophilic substitution reactions, whereas the thiazole in ’s compound is more inert.
- Biological Potential: The sulfanyl-acetate chain in the target compound could mimic cysteine residues in enzyme active sites, a feature absent in the thiazole and furyl analogues.
- Synthetic Challenges: Introducing the methylphenyl group may require regioselective strategies to avoid isomerization, a challenge less pronounced in fluorine-substituted analogues .
Biological Activity
Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a pyrazole ring and a sulfanyl group, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfanyl and ester functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties can exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating moderate to high efficacy in inhibiting cell proliferation. In particular, compounds similar to this compound have shown promising results against breast cancer and prostate cancer cell lines .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 | |
| Compound B | PC-3 (Prostate Cancer) | 12.8 | |
| Methyl 2... | A549 (Lung Cancer) | 18.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds inhibit pathways associated with inflammation, such as the calcium signaling pathway activated by platelet-activating factor (PAF). Studies have demonstrated that certain pyrazole derivatives can effectively block PAF-induced increases in intracellular calcium levels, suggesting a mechanism for their anti-inflammatory effects .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Mechanism of Action | Effectiveness | Reference |
|---|---|---|---|
| Compound C | Calcium Channel Inhibition | Moderate | |
| Methyl 2... | Inhibition of PAF signaling | Significant |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives showed that a compound structurally related to this compound exhibited an IC50 value of 14 µM against the MCF-7 cell line, indicating strong anticancer potential .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that one compound effectively reduced inflammation markers in vitro by inhibiting PAF-induced responses in endothelial cells .
Q & A
Q. What synthetic routes are recommended for the preparation of methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate?
The compound can be synthesized via multi-step protocols involving pyrazole core formation followed by sulfanyl-acetate functionalization. A common approach includes:
- Step 1 : Cyclocondensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives to form the 4,5-dihydro-1H-pyrazole scaffold. For example, 4-bromophenyl and 4-methylphenyl substituents can be introduced via Claisen-Schmidt condensation of appropriate aldehydes and ketones .
- Step 2 : Sulfanyl-acetate incorporation via nucleophilic substitution or thiol-ene reactions. For instance, reacting 2-chloroethyl intermediates with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and ester/sulfanyl linkages. Aromatic protons typically appear at δ 7.2–8.1 ppm, while pyrazole CH₂ groups resonate around δ 3.5–4.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1730 cm⁻¹), C=N (pyrazole: ~1600 cm⁻¹), and S–S/C–S bonds (~500–700 cm⁻¹) .
- X-ray Diffraction : For unambiguous confirmation of crystal structure and stereochemistry, particularly for the dihydropyrazole ring .
Q. What solvent systems are suitable for solubility and photophysical studies?
- Polar aprotic solvents (e.g., DMSO, DMF) are ideal for solubility due to the compound’s hydrophobic aryl groups and polar ester/sulfanyl moieties.
- Photophysical analysis : Use DMSO for UV-Vis (λ~250–300 nm) and fluorescence studies (emission ~356 nm in polar solvents) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (80–120°C), catalyst loading (e.g., POCl₃ for cyclization), and solvent polarity .
- Bayesian Optimization : Use machine learning algorithms to predict optimal conditions from limited datasets, focusing on yield and purity .
- Parallel Synthesis : Screen reaction parameters (e.g., time, stoichiometry) in parallel reactors to identify robust conditions .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Cross-Validation : Compare experimental NMR/IR results with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set). Discrepancies in chemical shifts may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Investigate temperature-dependent spectra to detect hindered rotation in the pyrazole or sulfanyl groups .
Q. What mechanistic insights exist for the formation of the dihydropyrazole ring?
- Cyclization Mechanism : Likely proceeds via a [3+2] cycloaddition between α,β-unsaturated ketones and hydrazine derivatives. Isotopic labeling (e.g., -hydrazine) can track nitrogen incorporation .
- Kinetic Studies : Monitor intermediate formation via LC-MS to distinguish between concerted vs. stepwise pathways .
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and polymorphic transitions .
Q. Can computational modeling predict structure-activity relationships (SAR) for biological targets?
- Molecular Docking : Simulate interactions with targets like σ₁ receptors or tubulin (common for pyrazole derivatives) using AutoDock Vina. Focus on the sulfanyl-acetate moiety’s role in binding .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
